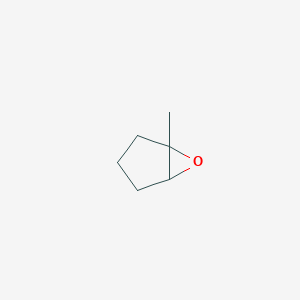

Methyl-1,2-cyclopentene oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-6-oxabicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDQJXIEKHMDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401228 | |

| Record name | Methyl-1,2-cyclopentene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16240-42-9 | |

| Record name | Methyl-1,2-cyclopentene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-6-oxabicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-1,2-cyclopentene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-methyl-1,2-cyclopentene oxide, a valuable epoxide intermediate in organic synthesis. This document details the prevalent synthetic methodologies, experimental protocols, and essential characterization data to facilitate its preparation and use in research and development.

Introduction

1-Methyl-1,2-cyclopentene oxide, also known as 1,2-epoxy-1-methylcyclopentane, is a cyclic ether featuring a strained three-membered ring. This structural motif makes it a versatile building block, susceptible to ring-opening reactions with various nucleophiles, leading to the formation of functionalized cyclopentane derivatives. These derivatives are of significant interest in the synthesis of complex organic molecules, including natural products and pharmacologically active compounds. The primary route to this epoxide involves the epoxidation of its corresponding alkene, 1-methylcyclopentene.

Synthesis of the Starting Material: 1-Methylcyclopentene

The immediate precursor, 1-methylcyclopentene, can be synthesized through several established methods. A common and high-yielding laboratory-scale preparation involves the reaction of cyclopentanone with a methyl organometallic reagent, followed by dehydration of the resulting tertiary alcohol.

Experimental Protocol: Synthesis of 1-Methylcyclopentene from Cyclopentanone

This two-step procedure first involves a Grignard-type reaction to form 1-methylcyclopentanol, which is subsequently dehydrated to yield the desired alkene.

Step 1: Synthesis of 1-Methylcyclopentanol

A solution of methyllithium (2.2 M in diethoxymethane, 50 mL) is added dropwise to a solution of cyclopentanone (8.4 g, 0.1 mol) in diethoxymethane (35 mL) at -10 °C under a nitrogen atmosphere. The reaction mixture is stirred for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the pH is adjusted to 4-5. The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate.

Step 2: Dehydration to 1-Methylcyclopentene

The filtered and dried organic layer from the previous step is combined with 1,2-dichloroethane (50 mL) and p-toluenesulfonic acid (0.6 g). The mixture is heated to reflux with provision for water removal (e.g., a Dean-Stark apparatus). Anhydrous magnesium sulfate (5 g) is added, and the mixture is filtered. The resulting solution of 1-methylcyclopentene in 1,2-dichloroethane is typically used directly in the subsequent epoxidation step. This procedure has been reported to yield 1-methylcyclopentene in approximately 96% yield (calibrated by external standard).[1]

Epoxidation of 1-Methylcyclopentene

The conversion of 1-methylcyclopentene to 1-methyl-1,2-cyclopentene oxide is most commonly achieved via epoxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is known for its high efficiency and stereospecificity, proceeding via a concerted mechanism.

General Experimental Protocol: Epoxidation with m-CPBA

To a solution of 1-methylcyclopentene in a suitable solvent such as dichloromethane (CH₂Cl₂), a solution of m-CPBA is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the m-chlorobenzoic acid byproduct and any unreacted peroxy acid. A typical workup involves washing the organic layer with a basic solution, such as sodium bicarbonate, followed by a reducing agent, like sodium sulfite, to quench any remaining peroxide. The crude product is then purified, commonly by flash column chromatography.

Quantitative Data for Synthesis

While a specific literature-reported yield for the epoxidation of 1-methylcyclopentene was not found in the immediate search, epoxidation reactions of this type generally proceed with good to excellent yields, often in the range of 70-95%.

Characterization of 1-Methyl-1,2-cyclopentene Oxide

Thorough characterization of the synthesized 1-methyl-1,2-cyclopentene oxide is crucial to confirm its identity and purity. The following tables summarize key physical and spectroscopic data.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [] |

| Molecular Weight | 98.14 g/mol | [] |

| Boiling Point | 113 °C (lit.) | [3] |

| Density | 0.914 g/mL at 25 °C (lit.) | [3] |

| CAS Number | 16240-42-9 | [] |

Spectroscopic Data

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.42 | s | 1H | CH (epoxide) |

| 1.81-1.99 | m | 2H | CH₂ |

| 1.42 | s | 3H | CH₃ |

| 1.38-1.65 | m | 4H | CH₂CH₂ |

Note: This is a predicted spectrum and may vary slightly from experimental data.

Further Spectroscopic characterization would involve:

-

¹³C NMR: To identify the number and types of carbon atoms.

-

Infrared (IR) Spectroscopy: To detect the characteristic C-O stretching of the epoxide ring. The disappearance of the C=C stretch from the starting material is also a key indicator of reaction completion. A characteristic band for the epoxy ring can be observed around 915 cm⁻¹.[4]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Reaction Mechanism and Workflow

The synthesis of 1-methyl-1,2-cyclopentene oxide follows a clear logical progression from the starting material to the final product.

Synthesis Workflow

Caption: Overall workflow for the synthesis of 1-methyl-1,2-cyclopentene oxide.

Epoxidation Reaction Mechanism

The epoxidation of 1-methylcyclopentene with m-CPBA proceeds through a concerted "butterfly" transition state.

Caption: Concerted mechanism of m-CPBA epoxidation.

Safety Considerations

-

Organometallic Reagents: Methyllithium is highly reactive and pyrophoric. It should be handled with extreme care under an inert atmosphere.

-

Peroxy Acids: m-CPBA is a strong oxidizing agent and can be explosive, especially in high concentrations. It should be stored and handled according to safety guidelines.

-

Solvents: Dichloromethane and 1,2-dichloroethane are halogenated hydrocarbons and should be handled in a well-ventilated fume hood.

This technical guide provides a foundational understanding for the synthesis of 1-methyl-1,2-cyclopentene oxide. For specific applications, further optimization of reaction conditions and purification procedures may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specific experimental protocols.

References

- 1. [PDF] A Novel Synthesis of 1-Acetyl-4-Isopropenyl-1-Cyclopentene by Chemoselective Cyclization of 4-Methyl-3-(Oxobutyl)-4-Pentenal: An Important Intermediate for Natural Product Synthesis | Semantic Scholar [semanticscholar.org]

- 3. 1-Methylcyclopentene 98 693-89-0 [sigmaaldrich.com]

- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

In-Depth Technical Guide: Methyl-1,2-cyclopentene Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-1,2-cyclopentene oxide, also known as 1-methyl-6-oxabicyclo[3.1.0]hexane, is a saturated cyclic ether with potential applications in organic synthesis and as a building block in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its reactivity. The information presented herein is intended to serve as a foundational resource for researchers exploring the utility of this compound in various scientific disciplines, including drug discovery and development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][] |

| Molecular Weight | 98.14 g/mol | [] |

| CAS Number | 16240-42-9 | [3] |

| Boiling Point | 113 °C (lit.) | [3][4][5] |

| Density | 0.914 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index (n20/D) | 1.431 (lit.) | [3][5] |

| SMILES | CC12CCCC1O2 | [] |

| InChI | InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3 | [] |

| InChI Key | XMDQJXIEKHMDMG-UHFFFAOYSA-N | [] |

Experimental Protocols

Synthesis of this compound via Epoxidation of 1-Methylcyclopentene

The most common method for the synthesis of this compound is the epoxidation of 1-methylcyclopentene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for this transformation.[6][7]

3.1.1 General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

3.1.2 Detailed Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Epoxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution of 1-methylcyclopentene over a period of 30 minutes. The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond.[6]

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose any unreacted m-CPBA. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove meta-chlorobenzoic acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum for this compound in CDCl₃ shows the following characteristic peaks:[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.42 | s | 1H | H on the epoxide ring |

| 1.81-1.99 | m | 2H | CH₂ adjacent to the epoxide |

| 1.38-1.65 | m | 4H | Other CH₂ protons |

| 1.42 | s | 3H | CH₃ group |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic C-O stretching vibrations for the epoxide ring, typically in the region of 1250 cm⁻¹ and 800-900 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound would likely show a molecular ion peak (M⁺) at m/z = 98. Common fragmentation patterns for cyclic ethers involve the loss of small neutral molecules such as CO, C₂H₄, or CH₃.[9][10]

Reactivity and Potential Applications

Reactivity

This compound, as a typical epoxide, is susceptible to ring-opening reactions with various nucleophiles.[7] The reaction can proceed under both acidic and basic conditions.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. The nucleophile will preferentially attack the more substituted carbon atom.

-

Base-Catalyzed Ring Opening: Under basic conditions, the nucleophile will attack the less sterically hindered carbon atom of the epoxide ring in an Sₙ2-type reaction.

The following diagram illustrates the general mechanism of nucleophilic ring-opening of an epoxide.

Potential Applications in Drug Development

Epoxides are versatile intermediates in the synthesis of complex organic molecules, including pharmaceuticals.[11] The strained ring of this compound allows for the stereospecific introduction of two functional groups, making it a valuable chiral building block. While no specific biological activities have been reported for this compound itself, the epoxide moiety is present in some biologically active natural products and synthetic compounds.[11] Further screening of this compound for various biological activities, such as antibacterial, antifungal, or cytotoxic effects, could be a promising area of research.[1] High-throughput screening methods are available to assess the potential of small molecules like epoxides as inhibitors of enzymes such as soluble epoxide hydrolase.[12][13]

Conclusion

This technical guide has summarized the currently available information on the properties, synthesis, and reactivity of this compound. While the fundamental chemical and physical characteristics are known, there is a notable lack of detailed experimental data and, more significantly, a gap in the understanding of its biological profile. The synthetic accessibility and the reactive nature of the epoxide ring suggest that this compound could be a valuable tool for synthetic and medicinal chemists. Future research should focus on a more thorough characterization of this compound and an exploration of its potential biological activities to unlock its full potential in drug discovery and other applications.

References

- 1. Synthesis, characterization and biological activity of epoxide derivatives [wisdomlib.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]

- 5. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methyl-1,2-cyclopentene Oxide (CAS: 16240-42-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl-1,2-cyclopentene oxide (CAS: 16240-42-9), a valuable epoxide intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and characteristic reactions, and explores its emerging role in medicinal chemistry, particularly as a scaffold for antiviral agents. All quantitative data is presented in clear, tabular formats, and key processes are visualized through detailed diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Properties

This compound, also known by its systematic IUPAC name 1-methyl-6-oxabicyclo[3.1.0]hexane, is a cyclic ether with the chemical formula C₆H₁₀O[1][2]. Its structure consists of a five-membered cyclopentane ring fused to an epoxide ring, with a methyl group attached to one of the epoxide carbons.

Table 1: Physicochemical Properties of this compound [1][3][4]

| Property | Value |

| CAS Number | 16240-42-9 |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 113 °C (lit.) |

| Density | 0.914 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.431 (lit.) |

| SMILES | CC12CCCC1O2 |

| InChI | InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3 |

| InChIKey | XMDQJXIEKHMDMG-UHFFFAOYSA-N |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data (Predicted/Typical) |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H) |

| ¹³C NMR | Characteristic epoxide signals are expected in the range of 50-70 ppm. |

| Infrared (IR) | C-O-C stretching (epoxide ring) expected around 1250 cm⁻¹ and 800-900 cm⁻¹. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z = 98. |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the epoxidation of 1-methylcyclopentene. This can be achieved using various epoxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective choice[5][6][7]. An alternative "green" approach utilizes hydrogen peroxide with a suitable catalyst[8][9].

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method involves the direct reaction of 1-methylcyclopentene with m-CPBA in an inert solvent, such as dichloromethane (CH₂Cl₂)[10][11]. The reaction is typically carried out at or below room temperature and proceeds via a concerted mechanism[7][11].

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methylcyclopentene (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: To the cooled solution, add solid m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

-

Work-up:

-

Cool the reaction mixture to 0 °C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 20 minutes.

-

Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x) and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: Ring-Opening Reactions

The strained three-membered ring of this compound makes it susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of the attack depends on the reaction conditions (acidic or basic).

Base-Catalyzed Ring Opening

Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide[12]. In the case of this compound, this is the secondary carbon.

Experimental Protocol (Example with Sodium Methoxide):

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a solution of sodium methoxide (1.1 eq) in methanol at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a weak acid (e.g., ammonium chloride solution).

-

Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure. Purify the product by distillation or chromatography.

Applications in Drug Development

The rigid, bicyclic structure of this compound makes it an attractive scaffold in medicinal chemistry. Its primary application lies in the synthesis of carbocyclic nucleoside analogues, which are a class of compounds with significant antiviral and antitumor activities[13][14][15].

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group[13]. This modification imparts greater metabolic stability by preventing enzymatic cleavage of the glycosidic bond[13]. The 1-methyl-6-oxabicyclo[3.1.0]hexane core can be elaborated to mimic the ribose sugar, and subsequent coupling with nucleobases yields novel therapeutic candidates[14][15].

One notable example is a deoxyguanosine analogue derived from this scaffold, which has demonstrated potent antiviral activity against the Epstein-Barr virus (EBV)[15].

General Mechanism of Action of Carbocyclic Nucleoside Analogues

Many carbocyclic nucleoside analogues exert their therapeutic effect by interfering with nucleic acid synthesis. After entering the cell, they are phosphorylated by cellular or viral kinases to their active triphosphate form. This triphosphate can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases[2][16][17]. Another mechanism involves the inhibition of enzymes crucial for nucleotide biosynthesis, such as inosine monophosphate dehydrogenase (IMPDH)[1].

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis and predictable reactivity make it a useful intermediate for creating more complex molecular architectures. The demonstrated utility of its core structure in the development of potent antiviral agents highlights its significance for researchers in drug discovery and medicinal chemistry. Further exploration of derivatives based on this scaffold holds promise for the development of new therapeutic agents.

References

- 1. BASE-FUNCTIONALIZED CARBOCYCLIC NUCLEOSIDES: DESIGN,SYNTHESIS AND MECHANISM OF ANTIVIRAL ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-METHYL-1,2-EPOXYCYCLOPENTANE [chemicalbook.com]

- 4. 1-METHYL-1,2-EPOXYCYCLOPENTANE CAS#: [m.chemicalbook.com]

- 5. wyzant.com [wyzant.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. A Solvent-free Method for Preparation of 1,2-Epoxycyclopentane [yyhx.ciac.jl.cn]

- 9. researchgate.net [researchgate.net]

- 10. rtong.people.ust.hk [rtong.people.ust.hk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. brainly.com [brainly.com]

- 13. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 14. cymitquimica.com [cymitquimica.com]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Reactivity of 1-Methyl-1,2-cyclopentene oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1,2-cyclopentene oxide (CAS No. 16240-42-9) is a saturated heterocyclic compound featuring a strained three-membered epoxide ring fused to a five-membered cyclopentane core.[1] This structural motif makes it a valuable intermediate in organic synthesis, particularly for the stereoselective introduction of functional groups. The inherent ring strain of the epoxide allows for regioselective ring-opening reactions under both acidic and basic conditions, providing pathways to a variety of substituted cyclopentanol derivatives. This document provides a comprehensive overview of its structure, spectroscopic properties, synthesis, and characteristic reactivity, serving as a technical guide for its application in research and development.

Molecular Structure and Physicochemical Properties

1-Methyl-1,2-cyclopentene oxide possesses the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1][] The core structure consists of a cyclopentane ring with an oxirane (epoxide) ring across the C1 and C2 positions. A methyl group is attached to the C1 position, rendering the molecule chiral and the epoxide carbons stereochemically distinct. This substitution pattern is critical in dictating the regioselectivity of its subsequent chemical transformations.

Table 1: Physicochemical Properties of 1-Methyl-1,2-cyclopentene oxide

| Property | Value | Reference(s) |

| CAS Number | 16240-42-9 | [1][] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 113 °C (lit.) | [3][4] |

| Density | 0.914 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | 1.431 | [1] |

| SMILES | CC12CCCC1O2 | |

| InChI Key | XMDQJXIEKHMDMG-UHFFFAOYSA-N |

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1-Methyl-1,2-cyclopentene oxide is not widely available in public spectral databases. However, predicted ¹H NMR data provides insight into its structure. For reference and practical application in synthesis, the experimental spectroscopic data for its direct precursor, 1-methylcyclopentene, is provided.

Table 2: Predicted ¹H NMR Data for 1-Methyl-1,2-cyclopentene oxide

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference(s) |

| 3.42 | s | 1H | H-2 (epoxide CH) | [3] |

| 1.81-1.99 | m | 2H | Cyclopentane CH₂ | [3] |

| 1.38-1.65 | m | 4H | Cyclopentane CH₂ | [3] |

| 1.42 | s | 3H | C1-CH₃ | [3] |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 3: Experimental Spectroscopic Data for 1-Methylcyclopentene (Precursor)

| Technique | Key Peaks / Chemical Shifts (δ) ppm | Reference(s) |

| ¹H NMR | 5.30 (m, 1H, C=CH), 2.36-2.11 (m, 4H, allylic CH₂), 1.90 (m, 2H, homoallylic CH₂), 1.72 (s, 3H, C=C-CH₃) | [5] |

| ¹³C NMR | 145.9 (C1), 121.5 (C2), 35.8 (C5), 33.1 (C3), 23.4 (C4), 14.1 (CH₃) | [6] |

| IR (cm⁻¹) | ~2950 (C-H stretch), ~1650 (C=C stretch) | [7] |

| Mass Spec (m/z) | 82 (M+), 67 (M-CH₃, base peak) | [8] |

Synthesis and Experimental Protocols

The primary route to 1-Methyl-1,2-cyclopentene oxide is the stereospecific epoxidation of its corresponding alkene, 1-methylcyclopentene. The synthesis of the precursor alkene from cyclohexene is also a relevant pathway.[9]

Synthesis of 1-Methylcyclopentene (Precursor)

The isomerization of cyclohexene to 1-methylcyclopentene can be achieved in the gas phase over a solid acid catalyst.[9]

Caption: Workflow for the synthesis of 1-methylcyclopentene.

Experimental Protocol: Isomerization of Cyclohexene

-

Catalyst Bed Preparation: Pack a quartz tube reactor with a silicon dioxide catalyst.

-

Reaction Conditions: Heat the reactor to 400 °C.

-

Reactant Feed: Pass cyclohexene vapor, carried by an inert gas (e.g., nitrogen), through the heated catalyst bed.

-

Product Collection: Cool the effluent gas to condense the product mixture, which will contain 1-methylcyclopentene along with other isomers and unreacted starting material.[9]

-

Purification: Purify the 1-methylcyclopentene from the product mixture via fractional distillation.

Synthesis of 1-Methyl-1,2-cyclopentene oxide

Epoxidation is commonly performed using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond.

Caption: Synthesis of 1-Methyl-1,2-cyclopentene oxide via epoxidation.

Experimental Protocol: Epoxidation with m-CPBA

-

Dissolution: Dissolve 1-methylcyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add m-CPBA (approx. 1.1 eq), either as a solid portion-wise or as a solution in DCM, to the stirred alkene solution while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to stir and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-methyl-1,2-cyclopentene oxide.

Chemical Reactivity: Nucleophilic Ring-Opening

The high degree of ring strain in the epoxide ring facilitates nucleophilic ring-opening reactions under conditions where other ethers would be inert. The regiochemical outcome is highly dependent on the reaction conditions.

Base-Catalyzed Ring-Opening

Under basic or nucleophilic conditions (e.g., RO⁻, CN⁻, LiAlH₄), the reaction proceeds via an Sₙ2 mechanism . The nucleophile attacks the less sterically hindered carbon atom (C2), leading to inversion of stereochemistry at that center. This results in the formation of a trans-1,2-disubstituted cyclopentane.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 3. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]

- 4. 16240-42-9 CAS MSDS (METHYL-1 2-CYCLOPENTENE OXIDE 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Methylcyclopentene | C6H10 | CID 12746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylcyclopentene(693-89-0) 13C NMR spectrum [chemicalbook.com]

- 7. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 8. Cyclopentene, 1-methyl- [webbook.nist.gov]

- 9. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]

"Methyl-1,2-cyclopentene oxide molecular weight"

An In-depth Technical Guide to Methyl-1,2-cyclopentene oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a valuable intermediate in organic synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key reactions, presenting the information in a structured and accessible format for researchers and professionals in drug development and chemical sciences.

Compound Identification and Properties

This compound is a cyclic ether with the chemical formula C6H10O.[1][][3] It is also known by its CAS number 16240-42-9.[1][][3]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H10O[1][][3] |

| Molecular Weight | 98.145 g/mol [1] |

| CAS Number | 16240-42-9[1][][3] |

| Boiling Point | 113 °C[1] |

| Density | 0.914 g/mL at 25°C[1][4] |

| Refractive Index | 1.431[1] |

| Melting Point | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃, Predicted) | δ 3.42 (s, 1H), 1.81-1.99 (m, 2H), 1.38-1.65 (m, 4H), 1.42 (s, 3H)[4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the epoxidation of 1-methylcyclopentene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid (CH₃CO₃H).[5] The reaction proceeds via a free-radical mechanism.[5]

Experimental Protocol: Epoxidation of 1-Methylcyclopentene

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

1-methylcyclopentene

-

meta-Chloroperoxybenzoic acid (mCPBA) or Peracetic Acid (CH₃CO₃H)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 1-methylcyclopentene in dichloromethane in a round-bottom flask, and cool the solution in an ice bath.

-

Slowly add a solution of the peroxy acid (e.g., mCPBA) in dichloromethane to the stirred solution of 1-methylcyclopentene.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a reactive intermediate that can undergo various chemical transformations, primarily involving the ring-opening of the epoxide. These reactions are valuable in the synthesis of more complex molecules.

Key Reactions

The epoxide ring of this compound is susceptible to nucleophilic attack, leading to a variety of functionalized cyclopentane derivatives.

Experimental Protocol: Nucleophilic Ring-Opening with Sodium Cyanide

This protocol outlines a representative ring-opening reaction.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Methanol (CH₃OH)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.

-

Purify the resulting cyanohydrin product by column chromatography or distillation.

Caption: Key reactions of this compound.

Relevance in Drug Development and Research

Epoxides, such as this compound, are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The ability to introduce functional groups with specific stereochemistry through ring-opening reactions makes them versatile intermediates. While specific applications in drug development for this compound are not extensively documented in the public domain, its structural motif is present in various natural products and synthetic compounds of medicinal interest. The parent compound, cyclopentene oxide, is utilized in the preparation of beta-amino alcohols, which are important pharmacophores.[6][7]

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 3. 16240-42-9 CAS MSDS (METHYL-1 2-CYCLOPENTENE OXIDE 99) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 1-methyl-1,2-cyclopentene oxide, CAS No. 16240-42-9 - iChemical [ichemical.com]

- 5. youtube.com [youtube.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cyclopentene oxide | 285-67-6 [chemicalbook.com]

In-Depth Technical Guide to the Characterization of 1-methyl-1,2-epoxycyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-methyl-1,2-epoxycyclopentane is a cyclic ether with a strained three-membered ring fused to a five-membered carbocyclic ring. This structural motif makes it a versatile intermediate for the introduction of functional groups through nucleophilic ring-opening reactions. Its stereochemistry and reactivity are of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. This guide details its synthesis via the epoxidation of 1-methylcyclopentene and provides a thorough discussion of its expected analytical characterization.

Physical and Chemical Properties

The known physical properties of 1-methyl-1,2-epoxycyclopentane are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Boiling Point | 113 °C (lit.) | [1][2] |

| Density | 0.914 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n²⁰/D) | 1.431 (lit.) | [1][2] |

Synthesis

The most common and efficient method for the synthesis of 1-methyl-1,2-epoxycyclopentane is the epoxidation of 1-methylcyclopentene. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis Workflow

The logical workflow for the synthesis of 1-methyl-1,2-epoxycyclopentane is depicted in the following diagram.

Caption: Synthesis workflow for 1-methyl-1,2-epoxycyclopentane.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the epoxidation of alkenes using m-CPBA.[3]

Materials:

-

1-methylcyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclopentene (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 - 1.5 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirred solution of 1-methylcyclopentene at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a 10% aqueous solution of sodium sulfite to reduce excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-methyl-1,2-epoxycyclopentane.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 1-methyl-1,2-epoxycyclopentane, this section provides predicted data based on the analysis of similar epoxide structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of 1-methyl-1,2-epoxycyclopentane with proposed atom numbering for NMR assignments is shown below.

Caption: Structure of 1-methyl-1,2-epoxycyclopentane with atom numbering.

¹H NMR (Predicted):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2 | ~2.8 - 3.2 | s | - |

| H3, H5 | ~1.5 - 2.0 | m | |

| H4 | ~1.3 - 1.8 | m | |

| H6 (CH₃) | ~1.3 - 1.5 | s | - |

¹³C NMR (Predicted):

| Carbon | Chemical Shift (δ, ppm) |

| C1 | ~60 - 70 |

| C2 | ~60 - 70 |

| C3, C5 | ~20 - 35 |

| C4 | ~20 - 30 |

| C6 (CH₃) | ~15 - 25 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic peaks for the epoxide ring and C-H bonds.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~2950-3000 | C-H stretch (alkane) | Strong |

| ~1250 | Epoxide ring breathing (symmetric) | Medium |

| ~800-950 | Epoxide C-O-C asymmetric stretch | Strong |

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion Fragment (Proposed) | Notes |

| 98 | [M]⁺ | Molecular ion |

| 83 | [M - CH₃]⁺ | Loss of the methyl group |

| 69 | [M - CHO]⁺ | Fragmentation of the epoxide ring |

| 55 | [C₄H₇]⁺ | Further fragmentation |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragment ions in aliphatic compounds |

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 1-methyl-1,2-epoxycyclopentane. While experimental spectroscopic data is not widely disseminated, the provided synthetic protocol and predicted analytical data offer a robust starting point for researchers. The information contained herein is intended to facilitate the use of this versatile epoxide in various synthetic applications. It is recommended that researchers performing the synthesis for the first time fully characterize the product to confirm its identity and purity.

References

- 1. Cyclohexene oxide(286-20-4) 1H NMR spectrum [chemicalbook.com]

- 2. 7-Oxabicyclo[4.1.0]heptane [webbook.nist.gov]

- 3. mass spectrum of cyclopentane fragmentation pattern of m/z m/e ions for analysis and identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data of 1-Methyl-1,2-cyclopentene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

Due to the limited availability of experimental data for 1-Methyl-1,2-cyclopentene oxide, the following tables include predicted ¹H NMR data for the target molecule, as well as experimental data for its precursor, 1-methylcyclopentene, and the parent compound, cyclopentene oxide.

Predicted ¹H NMR Data for 1-Methyl-1,2-cyclopentene oxide

The following table summarizes the predicted ¹H Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-1,2-cyclopentene oxide.[1]

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.42 | s | 1H | CH (epoxide) |

| 1.81-1.99 | m | 2H | CH₂ |

| 1.38-1.65 | m | 4H | CH₂CH₂ |

| 1.42 | s | 3H | CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Spectroscopic Data of 1-Methylcyclopentene

The following tables present the experimental spectroscopic data for 1-methylcyclopentene, the direct precursor to 1-Methyl-1,2-cyclopentene oxide.

¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity |

| 5.30 | m |

| 2.36 - 2.11 | m |

| 1.90 | m |

| 1.72 | m |

¹³C NMR Data

| Chemical Shift (δ) (ppm) |

| 145.9 |

| 120.9 |

| 35.5 |

| 32.9 |

| 23.2 |

| 13.9 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2950 | C-H stretch (alkane) |

| 1658 | C=C stretch |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity |

| 82 | M⁺ (molecular ion) |

| 67 | [M-CH₃]⁺ |

Experimental Spectroscopic Data of Cyclopentene Oxide

The following tables provide experimental spectroscopic data for cyclopentene oxide, the parent epoxide.

¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity |

| 3.11 | s |

| 1.85 - 1.75 | m |

| 1.65 - 1.55 | m |

| 1.45 - 1.35 | m |

¹³C NMR Data

| Chemical Shift (δ) (ppm) |

| 58.2 |

| 26.5 |

| 20.1 |

Experimental Protocols

General Epoxidation of 1-Methylcyclopentene

Materials:

-

1-Methylcyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide with a catalyst)

-

Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

NMR tubes and solvents (e.g., CDCl₃)

-

FTIR spectrometer

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylcyclopentene in dichloromethane. Cool the solution in an ice bath.

-

Addition of Oxidizing Agent: Slowly add a solution of m-CPBA in dichloromethane to the stirred alkene solution. The addition should be done portion-wise to control the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography or distillation to obtain pure 1-Methyl-1,2-cyclopentene oxide.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: Prepare a sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

IR Spectroscopy: Obtain the infrared spectrum of the purified product as a thin film or in a suitable solvent.

-

Mass Spectrometry: Analyze the purified product by GC-MS to determine its mass-to-charge ratio and fragmentation pattern.

-

Synthesis Workflow

The synthesis of 1-Methyl-1,2-cyclopentene oxide from its precursor, 1-methylcyclopentene, can be represented by the following workflow.

Caption: Synthesis of 1-Methyl-1,2-cyclopentene oxide.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-1,2-cyclopentene oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-methyl-1,2-cyclopentene oxide. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide leverages established principles of vibrational spectroscopy and data from analogous structures, namely 1-methylcyclopentene and cyclopentene oxide, to predict its characteristic IR absorption bands. This document also outlines a detailed experimental protocol for obtaining the IR spectrum of a liquid sample and presents a logical workflow for the spectroscopic analysis process.

Predicted Infrared Spectral Data

The infrared spectrum of 1-methyl-1,2-cyclopentene oxide is expected to exhibit characteristic absorption bands corresponding to the vibrations of its key functional groups: the epoxide ring, the methyl group, and the cyclopentane ring structure. The following table summarizes the predicted vibrational frequencies and their assignments based on the analysis of structurally related compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 3050 - 2950 | C-H Stretch (sp³ C-H) | Cyclopentane Ring & Methyl | Strong |

| 2960 - 2850 | C-H Stretch (sp³ C-H) | Methyl Group | Medium-Strong |

| 1465 - 1445 | C-H Bend (Scissoring) | Methylene (CH₂) Groups | Medium |

| 1380 - 1370 | C-H Bend (Symmetric) | Methyl Group | Medium |

| 1260 - 1240 | C-O-C Asymmetric Stretch (Epoxide Ring) | Epoxide | Strong |

| 950 - 810 | C-O-C Symmetric Stretch (Epoxide Ring Breathing) | Epoxide | Medium-Strong |

| 850 - 750 | C-O Ring Deformation | Epoxide | Medium |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of a Liquid Sample

This protocol details the procedure for obtaining a high-quality infrared spectrum of a neat (undiluted) liquid sample, such as 1-methyl-1,2-cyclopentene oxide, using an Attenuated Total Reflectance (ATR) FTIR spectrometer. The ATR technique is often preferred for liquid samples due to its minimal sample preparation and ease of cleaning.

I. Materials and Equipment

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of 1-methyl-1,2-cyclopentene oxide

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free laboratory wipes

II. Instrument Preparation and Background Collection

-

Instrument Purge: Ensure the spectrometer's sample compartment has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol). Allow the crystal to dry completely.

-

Background Spectrum: Collect a background spectrum with the clean, dry ATR crystal. This spectrum will account for the absorbance of the crystal and the ambient atmosphere and will be automatically subtracted from the sample spectrum.

III. Sample Analysis

-

Sample Application: Using a micropipette, place a small drop of the 1-methyl-1,2-cyclopentene oxide sample onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

-

Spectrum Acquisition:

-

Set the desired spectral range (typically 4000-400 cm⁻¹ for mid-infrared analysis).

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

Choose the number of scans to be co-added (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

-

Initiate the scan to acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum. The background spectrum will be subtracted to produce the final absorbance or transmittance spectrum of the sample.

IV. Post-Analysis

-

Sample Removal and Cleaning: Carefully remove the sample from the ATR crystal using a lint-free wipe. Clean the crystal thoroughly with the appropriate solvent to prevent cross-contamination of subsequent samples.

-

Data Interpretation: Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding molecular vibrations, as outlined in the data table above.

Logical Workflow for Infrared Spectroscopy

The following diagram illustrates the logical workflow of a typical infrared spectroscopy experiment, from initial sample handling to final data analysis and interpretation.

Caption: Workflow for Infrared Spectroscopy Analysis.

Mass Spectrometry of Methyl-1,2-cyclopentene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of Methyl-1,2-cyclopentene oxide (C₆H₁₀O). Due to the limited availability of direct experimental mass spectral data in public databases, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for cyclic ethers and epoxides. It also includes a generalized experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS).

Core Compound Properties

This compound, also known as 1-methyl-1,2-epoxycyclopentane, is a saturated heterocyclic compound. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] |

| CAS Number | 16240-42-9 |

| Boiling Point | 113 °C[1] |

| Density | 0.914 g/mL at 25 °C[1] |

Predicted Electron Ionization Mass Spectrum

Electron ionization (EI) is a common technique for the mass analysis of volatile organic compounds. The process involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.

Predicted Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the relief of ring strain in the epoxide ring and the formation of stable carbocations and oxonium ions. The primary fragmentation processes for cyclic ethers involve α-cleavage, which is the breaking of a bond adjacent to the oxygen atom.

A proposed fragmentation pathway is illustrated below:

Caption: Predicted fragmentation pathway of this compound.

Table of Predicted Fragment Ions:

| m/z | Proposed Ion | Putative Structure | Notes |

| 98 | [C₆H₁₀O]⁺• | Molecular Ion (M⁺•) | The intact ionized molecule. |

| 83 | [M - CH₃]⁺ | [C₅H₇O]⁺ | Loss of the methyl group via α-cleavage. |

| 69 | [M - CHO]⁺ | [C₅H₉]⁺ | Loss of a formyl radical, a common fragmentation for epoxides. |

| 55 | [C₄H₇]⁺ | Further fragmentation of the m/z 69 ion. | |

| 54 | [M - C₂H₄O]⁺• | [C₄H₆]⁺• | Result of a retro-Diels-Alder type rearrangement after ring opening. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common aliphatic or oxygen-containing fragment. | |

| 41 | [C₃H₅]⁺ | Allyl cation, a stable and common fragment. |

Experimental Protocol: GC-MS Analysis

This section provides a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration would be in the range of 10-100 µg/mL.

-

Ensure the solvent is of high purity to avoid interference.

2. Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer (MS): A quadrupole or ion trap mass analyzer is commonly used.

3. GC-MS Parameters:

| Parameter | Recommended Setting |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 split ratio) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 35-300 |

| Scan Speed | 2 scans/second |

4. Data Analysis:

-

The total ion chromatogram (TIC) will show the separation of components in the sample.

-

The mass spectrum corresponding to the chromatographic peak of this compound can be extracted and analyzed.

-

The fragmentation pattern should be compared with the predicted fragments and, if available, with a reference spectrum from a spectral library.

A generalized workflow for this experimental protocol is depicted below:

Caption: General experimental workflow for GC-MS analysis.

This guide serves as a foundational resource for researchers working with this compound. While direct experimental data remains scarce, the principles outlined here provide a robust framework for its mass spectrometric analysis and interpretation.

References

Technical Guide: Physical Properties of 1-methyl-6-oxabicyclo[3.1.0]hexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the known physical properties of 1-methyl-6-oxabicyclo[3.1.0]hexane. It is intended to serve as a foundational resource for professionals engaged in chemical synthesis, drug design, and materials science, where this bicyclic ether may serve as a key intermediate or structural motif.

Core Physical and Chemical Properties

1-methyl-6-oxabicyclo[3.1.0]hexane is a colorless to yellow liquid.[1] It is recognized for its role as a versatile synthetic intermediate, particularly in the preparation of carbocyclic nucleoside analogues due to its rigid bicyclic structure that can mimic the furanose ring of natural nucleosides.[1][2][3] This compound is also described as a lipase inhibitor and has been utilized in the synthesis of various epoxy, episulfide, and regioselective peroxide derivatives.[4]

Quantitative Data Summary

The following table summarizes the key physical properties of 1-methyl-6-oxabicyclo[3.1.0]hexane and its closely related synonym, methyl-1,2-cyclopentene oxide.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1][2] |

| Appearance | Colourless to Yellow Liquid | [1] |

| Boiling Point | 113 °C | [5] |

| Density | 0.914 g/mL | [5] |

| Refractive Index | 1.431 | [5] |

Experimental Protocols

While specific experimental details for the determination of the physical properties listed above are not extensively published, a well-documented synthetic protocol involving a derivative of 1-methyl-6-oxabicyclo[3.1.0]hexane is the Mitsunobu reaction for the synthesis of carbocyclic nucleosides. This reaction highlights the utility of the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold in medicinal chemistry.

Mitsunobu Reaction for the Synthesis of Carbocyclic Nucleosides

This protocol describes the coupling of an alcohol bearing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold with a purine base.[2]

Materials:

-

Alcohol precursor with the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold (e.g., epoxide 7 in the cited literature)

-

Purine base (e.g., 6-chloropurine, adenine, 2-amino-6-chloropurine)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon (Ar) atmosphere

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

A solution of triphenylphosphine (1.5 equivalents) in freshly distilled THF is prepared under an argon atmosphere and cooled to 0 °C.

-

Diisopropyl azodicarboxylate (1.5 equivalents) is added dropwise to the cooled solution.

-

The resulting mixture is stirred for 30 minutes at 0 °C.

-

The desired purine base (1.5 equivalents) is then added to the mixture, and stirring is continued for an additional 30 minutes.

-

A solution of the alcohol containing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold (1 equivalent) in dry THF is slowly added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours. For certain purine bases, the mixture may be heated to 40 °C for 4 hours after the initial 12 hours at room temperature.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude residue is purified by silica gel column chromatography using a gradient of hexane-EtOAc as the eluent to yield the desired N9-substituted carbocyclic nucleoside.[2]

Visualizations

Synthetic Pathway for Carbocyclic Nucleosides

The following diagram illustrates the key steps in the synthesis of carbocyclic nucleosides utilizing the 1-methyl-6-oxabicyclo[3.1.0]hexane scaffold via a Mitsunobu reaction.

References

Technical Guide: Physicochemical Properties and Synthesis Workflow of Methyl-1,2-cyclopentene oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-1,2-cyclopentene oxide, also known by its systematic name 1-Methyl-1,2-epoxycyclopentane, is a cyclic ether with the chemical formula C₆H₁₀O. Its structure, featuring a strained epoxide ring fused to a five-membered carbocycle, makes it a valuable intermediate in organic synthesis. The reactivity of the epoxide ring allows for various nucleophilic ring-opening reactions, providing access to a range of functionalized cyclopentane derivatives. This guide provides a summary of its key physicochemical properties, a general experimental protocol for boiling point determination, and a conceptual workflow for its synthesis and purification.

Physicochemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Boiling Point | 113 °C (lit.) | [1][2] |

| Density | 0.914 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n²⁰/D 1.431 (lit.) | [2] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| CAS Number | 16240-42-9 | [1] |

| Synonyms | 1-Methyl-1,2-epoxycyclopentane |

Experimental Protocols

While the original synthesis publication (The Journal of Organic Chemistry, 1982, 47, 161) should be consulted for the specific experimental details, a general procedure for determining the boiling point of a liquid compound like this compound is provided below.

Boiling Point Determination by Distillation

This method is suitable when a sufficient quantity of the substance is available (typically >5 mL).

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter or similar)

-

Thermometer (with appropriate range)

-

Condenser (Liebig or Graham)

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stir bar

Procedure:

-

Place 5-10 mL of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

-

Assemble the distillation apparatus. Ensure the thermometer bulb is positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the distilling liquid.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask.

-

Observe the temperature as the liquid begins to boil and the vapor phase moves up into the distillation head.

-

Record the temperature at which the liquid is steadily distilling and the temperature reading on the thermometer is constant. This constant temperature is the boiling point of the substance.

-

Record the atmospheric pressure at the time of the measurement, as boiling points are pressure-dependent.

Synthesis and Purification Workflow

This compound can be synthesized via the epoxidation of 1-methylcyclopentene. The following diagram illustrates a logical workflow for its synthesis and subsequent purification.

References

Technical Guide: Methyl-1,2-cyclopentene Oxide

An In-depth Examination of its Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl-1,2-cyclopentene oxide, a valuable intermediate in organic synthesis. This document details its key physical and chemical properties, presents established experimental protocols for its synthesis, and explores its reactivity, particularly in ring-opening reactions.

Physicochemical Properties

This compound is a cyclic ether with a strained three-membered epoxide ring fused to a five-membered carbocyclic ring. This structural feature is the primary determinant of its chemical reactivity. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Data for this compound

| Property | Value | Conditions |

| Density | 0.914 g/mL | at 25°C[1][2] |

| Boiling Point | 113 °C | at standard pressure[1][2] |

| Molecular Formula | C₆H₁₀O | |

| Molecular Weight | 98.14 g/mol | [1] |

| Refractive Index | 1.431 |

Synthesis of this compound

The primary route to this compound involves the epoxidation of its corresponding alkene precursor, 1-methylcyclopentene. Two common and effective experimental protocols for this transformation are detailed below.

Synthesis of the Precursor: 1-Methylcyclopentene

A common method for the synthesis of 1-methylcyclopentene starts from cyclopentanone and involves a Grignard reaction followed by dehydration.

Experimental Protocol: Synthesis of 1-Methylcyclopentene from Cyclopentanone

Materials:

-

Cyclopentanone

-

Methyllithium solution (e.g., 2.2 M in diethoxymethane)

-

Diethoxymethane

-

Saturated ammonium chloride solution

-

1,2-dichloroethane

-

p-toluenesulfonic acid

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Under a nitrogen atmosphere, cool a solution of cyclopentanone (0.1 mol) in diethoxymethane (35 mL) to -10 °C in a round-bottom flask.

-

Add a 2.2 M solution of methyllithium in diethoxymethane (50 mL) dropwise via a dropping funnel, maintaining the temperature at -10 °C.

-

After the addition is complete, stir the mixture for 30 minutes at the same temperature.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated ammonium chloride solution until the pH is between 4 and 5.

-

Separate the organic layer. Wash the organic layer with saturated brine and dry it over anhydrous magnesium sulfate.

-

Filter the solution and add 1,2-dichloroethane (50 mL) and p-toluenesulfonic acid (0.6 g).

-

Heat the mixture to reflux for dehydration. Add anhydrous magnesium sulfate (5 g) to remove the water formed.

-

Filter the mixture to obtain a solution of 1-methylcyclopentene in 1,2-dichloroethane, which can be used directly in the subsequent epoxidation step.[3]

Epoxidation of 1-Methylcyclopentene

Method A: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

This is a widely used and reliable method for the epoxidation of alkenes. The reaction is typically stereospecific, with the oxygen atom adding to the same face of the double bond.

Experimental Protocol: Epoxidation with m-CPBA

Materials:

-

1-methylcyclopentene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve 1-methylcyclopentene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight molar excess relative to the alkene.

-

Allow the reaction to stir in the ice bath and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation.

Method B: Using a Manganese/Bicarbonate/Peroxide System

This method represents a more environmentally friendly approach to epoxidation.

Experimental Protocol: Epoxidation with MnSO₄/NaHCO₃/H₂O₂

Materials:

-

1-methylcyclopentene

-

N,N-dimethylformamide (DMF) or tert-Butanol (t-BuOH)

-

Manganese sulfate monohydrate (MnSO₄·H₂O)

-

Sodium bicarbonate (NaHCO₃) buffer solution (0.2 M)

-

Hydrogen peroxide (30 wt%)

-

Ethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis, including a double-neck round-bottom flask and a condenser.

-

Water bath

Procedure:

-

Solution 1 Preparation: In a 25 mL double-neck round-bottom flask fitted with a condenser, stir a mixture of the solvent (e.g., 2 mL of DMF), 1-methylcyclopentene (scaled appropriately from the cyclopentene example, e.g., ~0.1 g), and manganese sulfate monohydrate (e.g., 0.004 g). Control the temperature using a water bath (e.g., 3-5 °C).

-

Solution 2 Preparation: In a separate flask, prepare a buffered hydrogen peroxide solution by adding a defined volume of 30 wt% hydrogen peroxide to a 0.2 M sodium bicarbonate buffer solution at 1 °C.

-

Reaction: Add a measured volume of Solution 2 to Solution 1. The addition can be done in a single step or slowly over a period.

-

Maintain the reaction at the desired temperature for a specific duration (e.g., 1.25 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with ethyl ether.

-

Separate the aqueous phase and dry the organic phase with anhydrous sodium sulfate.

-

The product can be isolated by removal of the solvent and purified by distillation. The conversion and selectivity can be determined by GC analysis.[4]

Key Reactions: Nucleophilic Ring-Opening

The strained epoxide ring of this compound is susceptible to nucleophilic attack, leading to ring-opening and the formation of trans-disubstituted cyclopentane derivatives. The regioselectivity of the attack (at the more or less substituted carbon) can be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).

General Experimental Protocol for Nucleophilic Ring-Opening

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alcohol, or thiol)

-

Appropriate solvent (e.g., DMSO, toluene)

-

Catalyst (e.g., cesium carbonate for basic conditions, or a Lewis acid like Et₂AlCN for others)

-

Standard work-up reagents

Procedure (Example with a phenol nucleophile under basic conditions):

-

To a solution of this compound and the chosen phenol in a suitable solvent like DMSO, add a catalytic amount of cesium carbonate.

-

Heat the mixture under vigorous stirring (e.g., at 120 °C) for a set period (e.g., 2 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and perform an appropriate work-up, which may involve dilution with water, extraction with an organic solvent, washing, drying, and solvent evaporation.

-

Purify the resulting trans-disubstituted cyclopentanol derivative by column chromatography.[5]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway from a common starting material to this compound.

Caption: Synthetic workflow for this compound.

References

An In-Depth Technical Guide to the Reactivity of 1-Methyl-1,2-cyclopentene Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1,2-cyclopentene oxide, a strained cyclic ether, serves as a versatile intermediate in organic synthesis. Its inherent ring strain makes it susceptible to a variety of nucleophilic ring-opening reactions, providing access to a range of functionalized cyclopentane derivatives. Understanding the reactivity of this epoxide, particularly its regioselectivity and stereoselectivity, is crucial for its effective utilization in the synthesis of complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis and reactivity of 1-methyl-1,2-cyclopentene oxide, with a focus on its ring-opening reactions under various conditions.

Synthesis of 1-Methyl-1,2-cyclopentene Oxide

The synthesis of 1-methyl-1,2-cyclopentene oxide is typically achieved through the epoxidation of its corresponding alkene precursor, 1-methylcyclopentene.

Synthesis of 1-Methylcyclopentene

A common route to 1-methylcyclopentene involves the acid-catalyzed dehydration of 1-methylcyclopentanol or the isomerization of other methylcyclopentene isomers. Industrial preparation can also be achieved through the gas-phase rearrangement of cyclohexene over a solid acid catalyst.

Epoxidation of 1-Methylcyclopentene

The epoxidation of 1-methylcyclopentene is most commonly carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in a syn-addition.

Experimental Protocol: Epoxidation of 1-Methylcyclopentene with m-CPBA